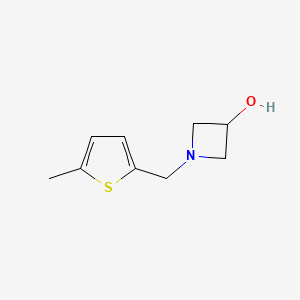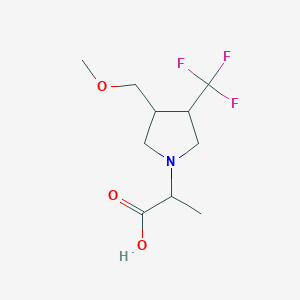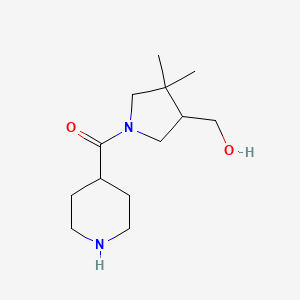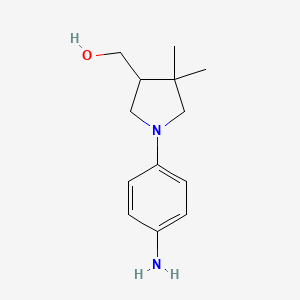![molecular formula C11H15ClN4O B1491098 3-Chloro-7-prolyl-5,6,7,8-tétrahydroimidazo[1,2-a]pyrazine CAS No. 2097951-38-5](/img/structure/B1491098.png)
3-Chloro-7-prolyl-5,6,7,8-tétrahydroimidazo[1,2-a]pyrazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Applications De Recherche Scientifique
Neuropharmacologie
Ce composé a été identifié comme un modulateur potentiel du récepteur P2X7 . Le récepteur P2X7 est un canal ionique dépendant d'un ligand qui joue un rôle important dans le système immunitaire et est impliqué dans divers processus neurologiques. La modulation de ce récepteur peut influencer les réponses neuro-inflammatoires et a des implications dans le traitement des troubles neurodégénératifs, tels que la maladie d'Alzheimer et la sclérose en plaques.
Troubles du sommeil
Des recherches indiquent que les dérivés de la tétrahydroimidazo[1,2-a]pyrazine présentent une activité promotrice du sommeil . En affinant le motif phénéthyl pivot, les scientifiques ont optimisé la puissance et la pénétration cérébrale de ces dérivés, ce qui pourrait conduire à de nouveaux traitements pour les troubles du sommeil comme l'insomnie.
Développement analgésique
La modulation des récepteurs P2X7 par les dérivés de la 3-chloro-7-prolyl peut également être exploitée pour développer des analgésiques . Étant donné que les récepteurs P2X7 sont associés à la douleur inflammatoire et neuropathique, l'antagonisme de ces récepteurs pourrait soulager les douleurs chroniques sans les effets secondaires des analgésiques traditionnels.
Thérapies anti-inflammatoires
Étant donné son rôle dans la modulation des cytokines pro-inflammatoires via les récepteurs P2X7, ce composé pourrait être utilisé pour développer des médicaments anti-inflammatoires . Il pourrait potentiellement traiter des affections comme la polyarthrite rhumatoïde ou l'arthrose en réduisant l'inflammation et la douleur associée.
Agents antibactériens
Il existe des preuves que les dérivés de la tétrahydroimidazo[1,2-a]pyrazine présentent des propriétés antibactériennes . La synthèse de nouveaux dérivés a montré une efficacité contre diverses souches bactériennes, ce qui pourrait conduire au développement de nouveaux antibiotiques.
Recherche sur la transduction du signal
Des composés comme la 3-chloro-7-prolyl-5,6,7,8-tétrahydroimidazo[1,2-a]pyrazine peuvent être utilisés pour étudier les voies de transduction du signal . En inhibant des protéines G spécifiques, les chercheurs peuvent disséquer les mécanismes de signalisation au sein des cellules, ce qui est crucial pour comprendre les réponses cellulaires aux stimuli externes.
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is the Gαq proteins . These proteins are a type of G protein-coupled receptors (GPCRs), which represent the largest family of cell-surface receptors in eukaryotes . They play a crucial role in intracellular signaling events .
Mode of Action
3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine interacts with its target Gαq proteins by silencing them . This interaction results in changes in the conformation of the GPCRs, leading to the activation of receptor-associated heterotrimeric guanine nucleotide-binding proteins .
Biochemical Pathways
The silencing of Gαq proteins by 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine affects the intracellular signaling pathways associated with these proteins . The downstream effects of this interaction include the determination of intracellular myo-inositol 1-phosphate .
Result of Action
The molecular and cellular effects of the action of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine include the silencing of Gαq proteins and the subsequent changes in intracellular signaling . .
Analyse Biochimique
Biochemical Properties
3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to exhibit kinase inhibitory activity, which is crucial in regulating various cellular processes. The compound’s interactions with enzymes such as kinases suggest its potential as a therapeutic agent in treating diseases related to kinase dysregulation . Additionally, its antimicrobial and antiviral properties highlight its versatility in biochemical applications .
Cellular Effects
The effects of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K/Akt signaling pathway, which is pivotal in cell growth and survival . Furthermore, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects underscore the compound’s potential in therapeutic interventions targeting specific cellular pathways .
Molecular Mechanism
At the molecular level, 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its kinase inhibitory activity is mediated through direct binding to the kinase active site, preventing substrate phosphorylation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term in vitro and in vivo studies have also indicated that prolonged exposure to the compound can result in sustained changes in cellular behavior, highlighting the importance of temporal dynamics in its application .
Dosage Effects in Animal Models
The effects of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including alterations in normal cellular functions and potential organ damage . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution patterns are critical for its efficacy and safety, as they influence its ability to reach target sites and exert its therapeutic effects.
Subcellular Localization
The subcellular localization of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of the compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c12-9-6-14-10-7-15(4-5-16(9)10)11(17)8-2-1-3-13-8/h6,8,13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQLARGZWFUBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCN3C(=NC=C3Cl)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)





![3-Amino-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491026.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine](/img/structure/B1491027.png)
![3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491033.png)


![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)